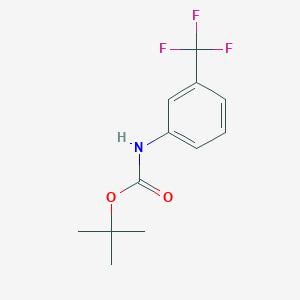

tert-Butyl (3-(trifluoromethyl)phenyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[3-(trifluoromethyl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO2/c1-11(2,3)18-10(17)16-9-6-4-5-8(7-9)12(13,14)15/h4-7H,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLLZDOLFXQKWQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80446927 | |

| Record name | tert-Butyl [3-(trifluoromethyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109134-07-8 | |

| Record name | tert-Butyl [3-(trifluoromethyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl (3-(trifluoromethyl)phenyl)carbamate: Properties, Synthesis, and Applications in Modern Drug Discovery

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on tert-butyl (3-(trifluoromethyl)phenyl)carbamate. We will delve into its fundamental properties, synthesis, core reactivity, and strategic applications, providing field-proven insights and detailed protocols to empower your research endeavors.

Introduction: A Strategically Designed Building Block

In the landscape of modern medicinal chemistry, success often hinges on the rational design of molecular building blocks. This compound is a prime example of such a scaffold, ingeniously combining two critical functionalities:

-

A Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis.[1] Its stability to a wide range of reaction conditions, coupled with its facile removal under specific acidic protocols, allows for precise, multi-step synthetic sequences.

-

A Trifluoromethyl-Substituted Phenyl Ring: The trifluoromethyl (-CF₃) group is a privileged moiety in drug design.[2] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[2][3]

The combination of these features makes this compound a highly valuable intermediate for introducing the 3-(trifluoromethyl)aniline pharmacophore into complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapies.

Core Physicochemical and Structural Data

A thorough understanding of a compound's physical properties is foundational to its effective use in the laboratory. The key characteristics are summarized below.

| Property | Value | Source |

| IUPAC Name | tert-Butyl N-[3-(trifluoromethyl)phenyl]carbamate | PubChem |

| CAS Number | 863678-36-0 | PubChem |

| Molecular Formula | C₁₂H₁₄F₃NO₂ | PubChem |

| Molecular Weight | 261.24 g/mol | PubChem |

| Appearance | White to off-white solid/crystalline powder | Vendor Data |

| Solubility | Soluble in organic solvents like Dichloromethane, THF, Ethyl Acetate | General |

Synthesis: The Boc Protection of 3-(Trifluoromethyl)aniline

The most direct and common synthesis of this compound involves the protection of the amino group of 3-(trifluoromethyl)aniline using di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride. This reaction is a cornerstone of amine chemistry.

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the aniline nitrogen attacks one of the electrophilic carbonyl carbons of Boc anhydride.[1][4] This forms a tetrahedral intermediate. The intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes into carbon dioxide gas and stable tert-butoxide.[1] A base is typically used to neutralize the protonated amine product, driving the reaction to completion.

Experimental Workflow: Synthesis Protocol

This protocol is a self-validating system, including purification and confirmation steps.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Flask Setup: To a clean, dry round-bottomed flask equipped with a magnetic stir bar, add 3-(trifluoromethyl)aniline (1.0 equiv).

-

Dissolution: Dissolve the aniline in a suitable anhydrous solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1 - 1.5 equiv).

-

Boc Anhydride Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) in a small amount of the reaction solvent and add it dropwise to the stirring aniline solution at 0 °C (ice bath).

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with the solvent. Wash the organic layer sequentially with a weak acid (e.g., 1N HCl) to remove excess base, a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be further purified by recrystallization or flash column chromatography to yield the pure this compound.

Core Reactivity: Acid-Labile Deprotection

The primary utility of the Boc group lies in its predictable and clean removal under acidic conditions.[5] This unmasks the amine, making it available for subsequent synthetic transformations.

Mechanism of Deprotection

The deprotection is typically achieved using a strong acid, such as trifluoroacetic acid (TFA), often in a non-nucleophilic solvent like DCM.[1][4][6]

-

Protonation: The carbonyl oxygen of the carbamate is protonated by the strong acid.[6]

-

Carbocation Formation: This protonation facilitates the cleavage of the C-O bond, leading to the loss of a relatively stable tertiary tert-butyl cation and the formation of an unstable carbamic acid.[4][6]

-

Decarboxylation: The carbamic acid spontaneously decarboxylates, releasing carbon dioxide gas.[6]

-

Amine Formation: This decarboxylation yields the free amine, which is typically protonated by the excess acid in the medium, resulting in an ammonium salt.[6]

The liberated tert-butyl cation can potentially alkylate nucleophilic sites on the substrate, though this is less of a concern with electron-deficient anilines.[7][8] In sensitive cases, scavengers like anisole or triethylsilane can be added to trap the cation.[8]

Caption: Mechanism of acid-catalyzed Boc deprotection.

Experimental Workflow: Deprotection Protocol

Step-by-Step Methodology:

-

Dissolution: Dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM).

-

Acid Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA) (typically 5-10 equivalents or as a 20-50% solution in DCM) dropwise.

-

Reaction: Stir the mixture at 0 °C to room temperature. The reaction is usually rapid, often completing within 1-3 hours. Monitor by TLC until the starting material is consumed. The evolution of CO₂ gas is often observed.[6]

-

Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.

-

Neutralization: Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate or add a base (e.g., aqueous NaOH) until the pH is basic to neutralize the ammonium salt and extract the free amine.

-

Isolation: Dry the organic layer, filter, and concentrate to yield 3-(trifluoromethyl)aniline.

Strategic Application in Drug Discovery

The true value of this reagent is realized when it is used as a strategic intermediate in a larger synthetic campaign.

Caption: Logic flow of using the title compound in multi-step synthesis.

The Boc-protected aniline allows chemists to perform reactions on other parts of a molecule that would otherwise be incompatible with a free amine. For instance, a chemist could be building a molecule with an acid chloride functionality. Reacting this with an unprotected aniline would immediately form an amide bond. By using this compound, the aniline is masked, allowing the acid chloride to react with a different nucleophile. Once that transformation is complete, the Boc group can be selectively removed to reveal the aniline, which can then be used in a subsequent step, such as forming a different amide bond or participating in a cross-coupling reaction. This strategic protection-deprotection sequence is fundamental to the synthesis of complex pharmaceuticals.

Conclusion

This compound is more than a simple chemical; it is a meticulously designed tool for the modern synthetic chemist. Its combination of a robust, yet easily removable, amine protecting group with the electronically and metabolically favorable trifluoromethyl substituent makes it an indispensable intermediate. A comprehensive understanding of its properties, synthesis, and reactivity—particularly the nuances of its deprotection—enables researchers to strategically incorporate the 3-(trifluoromethyl)aniline moiety, accelerating the discovery and development of novel therapeutics.

References

-

PubChem. tert-Butyl (3-fluoro-2-methylphenyl)carbamate. National Center for Biotechnology Information. [Link]

-

Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

-

Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

-

Organic Chemistry Portal. tert-Butyl Esters. [Link]

-

Pittelkow, M. et al. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis, 2002. [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. tert-Butyl Carbamate (BOC) Deprotection. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Chemistry Stack Exchange. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. [Link]

-

J&K Scientific LLC. BOC Protection and Deprotection. [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

-

Wu, Y. et al. Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 2004. [Link]

-

ResearchGate. Synthesis of tert-butyl((trifluoromethyl)sulfonyl)carbamate (BTFSA).... [Link]

-

Dana Bioscience. tert-Butyl N-({[3-(trifluoromethoxy)phenyl]carbamoyl}methyl)carbamate 1g. [Link]

-

Dana Bioscience. tert-Butyl N-[3-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate 50mg. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Pharmaffiliates. tert-Butyl (1-((6-cyano-5-(trifluoromethyl)pyridin-3-yl)carbamoyl)cyclobutyl)carbamate. [Link]

-

Iqbal, N. et al. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 2021. [Link]

-

Santos, J. et al. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 2024. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. mdpi.com [mdpi.com]

- 3. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to tert-Butyl (3-(trifluoromethyl)phenyl)carbamate (CAS: 109134-07-8): A Key Intermediate in Modern Pharmaceutical Synthesis

Abstract

This technical guide provides a comprehensive overview of tert-Butyl (3-(trifluoromethyl)phenyl)carbamate, CAS number 109134-07-8. This compound is a pivotal intermediate in medicinal chemistry and drug development, strategically combining two critical molecular features: the robust, acid-labile tert-butyloxycarbonyl (Boc) protecting group and the bio-активe 3-(trifluoromethyl)phenyl moiety. We will delve into its physicochemical properties, strategic importance in drug design, detailed protocols for its synthesis and deprotection, and essential safety and handling procedures. This document is intended for researchers, synthetic chemists, and drug development professionals who utilize advanced building blocks to construct complex molecular architectures.

Chemical Identity and Physicochemical Properties

This compound is a stable, crystalline solid at room temperature. Its structure is defined by a 3-(trifluoromethyl)aniline core where the amine functionality is protected as a tert-butyl carbamate. This protection renders the amine nucleophilicity inert under basic and many neutral conditions, allowing for selective transformations elsewhere in a molecule.

Table 1: Compound Identification

| Parameter | Value |

|---|---|

| CAS Number | 109134-07-8[1][2] |

| IUPAC Name | tert-butyl N-[3-(trifluoromethyl)phenyl]carbamate |

| Molecular Formula | C₁₂H₁₄F₃NO₂[1][2] |

| Molecular Weight | 261.24 g/mol [1] |

| Synonyms | N-(tert-butoxycarbonyl)-3-(trifluoromethyl)aniline, (3-Trifluoromethylphenyl)carbamic acid tert-butyl ester, 3-(N-BOC-Amino)benzotrifluoride[1] |

Table 2: Physicochemical Properties

| Parameter | Description |

|---|---|

| Appearance | White to off-white crystalline solid[2] |

| Melting Point | Data not consistently reported; expected to be a solid with a defined melting point. |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexanes and insoluble in water. |

| Purity | Commercially available in purities of 98-99%[1]. |

Caption: The dual role of the title compound as a protected, bioactive building block.

Synthesis and Purification Protocol

The most direct and efficient synthesis involves the N-protection of commercially available 3-(trifluoromethyl)aniline with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).

Caption: General scheme for the N-Boc protection of 3-(trifluoromethyl)aniline.

Detailed Experimental Protocol: Synthesis

-

Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-(trifluoromethyl)aniline (1.0 eq., e.g., 5.00 g, 31.0 mmol).

-

Dissolution: Dissolve the aniline in a suitable anhydrous solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM) (approx. 100 mL).

-

Reagent Addition: To the stirring solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.05 eq., e.g., 7.12 g, 32.6 mmol) portion-wise over 5 minutes. A slight exotherm may be observed.

-

Reaction: Stir the reaction mixture at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Workup:

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.

-

Re-dissolve the resulting residue in ethyl acetate (150 mL).

-

Wash the organic layer sequentially with 1M HCl (2 x 50 mL) to remove any unreacted amine, followed by saturated NaHCO₃ solution (1 x 50 mL) to neutralize any acidic impurities, and finally with brine (1 x 50 mL).

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: The crude material is often of high purity. If necessary, it can be further purified by recrystallization from a hexane/ethyl acetate mixture or by flash column chromatography on silica gel.

Causality Behind Experimental Choices

-

Why (Boc)₂O? Boc anhydride is a stable, easy-to-handle solid that reacts cleanly with amines. The primary byproducts are tert-butanol and CO₂, which are volatile and easily removed.

-

Why 1.05 Equivalents? A slight excess of the Boc anhydride ensures the complete consumption of the valuable starting aniline.

-

Why an Acid Wash? The wash with dilute HCl protonates any remaining basic 3-(trifluoromethyl)aniline, making it water-soluble and allowing for its easy removal from the desired, neutral carbamate product.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized product is crucial. While a dedicated public spectrum is not available, the expected spectroscopic data can be accurately predicted based on the analysis of structurally similar compounds.

Table 3: Predicted Spectroscopic Data

| Technique | Expected Signals |

|---|---|

| ¹H NMR | δ ~7.2-7.8 ppm (m, 4H): Aromatic protons of the trifluoromethylphenyl ring. The signals will be complex due to meta-substitution and coupling to the -CF₃ group. δ ~6.5-7.0 ppm (s, 1H): Carbamate N-H proton; peak may be broad. δ ~1.5 ppm (s, 9H): The nine equivalent protons of the tert-butyl group, appearing as a sharp singlet. |

| ¹³C NMR | δ ~152-153 ppm: Carbonyl carbon (C=O) of the carbamate. δ ~130-140 ppm: Aromatic carbons, including the carbon attached to the nitrogen. δ ~120-130 ppm (q): Carbon of the -CF₃ group, seen as a quartet due to C-F coupling. δ ~80-82 ppm: Quaternary carbon of the tert-butyl group. δ ~28 ppm: Methyl carbons of the tert-butyl group. |

| FT-IR (cm⁻¹) | ~3340 cm⁻¹: N-H stretch. ~2980 cm⁻¹: C-H stretch (aliphatic). ~1710-1730 cm⁻¹: Strong C=O stretch (carbamate carbonyl). ~1100-1350 cm⁻¹: Strong C-F stretches. |

| Mass Spec (ESI+) | m/z 262.1 [M+H]⁺, 284.1 [M+Na]⁺ |

Core Reactivity: Boc Group Deprotection

The primary synthetic utility of this compound is realized upon the removal of the Boc group, liberating the amine for subsequent coupling reactions. This is reliably achieved under acidic conditions.

Mechanism of Acid-Catalyzed Deprotection

The deprotection proceeds via a three-step E1 elimination mechanism:

-

Protonation: The carbonyl oxygen of the carbamate is protonated by a strong acid (e.g., Trifluoroacetic Acid - TFA), making the carbamate a better leaving group.

-

Cation Formation: The molecule fragments to form a stable tertiary carbocation (the tert-butyl cation) and a transient carbamic acid intermediate.

-

Decarboxylation: The carbamic acid is unstable and rapidly decomposes to release the free amine and carbon dioxide gas.

Caption: Mechanism of the acid-catalyzed deprotection of the Boc group.

Detailed Experimental Protocol: Deprotection

-

Setup: Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) (approx. 0.1-0.2 M concentration) in a round-bottom flask under an inert atmosphere (N₂ or Argon).

-

Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add Trifluoroacetic Acid (TFA) (5-10 eq.) dropwise. Caution: Gas evolution (CO₂) will occur. Ensure the system is not sealed.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC until the starting material is fully consumed.

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporation with toluene can help remove residual TFA.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NaHCO₃ or Na₂CO₃ until the aqueous layer is basic, which neutralizes the TFA salt and extracts the free amine into the organic layer.

-

Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to yield the free 3-(trifluoromethyl)aniline.

-

Trustworthiness and Self-Validation

-

Why TFA? TFA is a strong acid that is also volatile, making its removal after the reaction straightforward.

-

Troubleshooting: A potential side reaction is the alkylation of electron-rich aromatic rings or other nucleophiles by the tert-butyl cation. If this is a concern for a complex substrate, a scavenger such as triethylsilane or anisole can be added to the reaction mixture to trap the cation.

Safety, Handling, and Storage

While a specific MSDS for this compound is not widely available, a safety profile can be constructed based on its constituent parts: an aromatic amine and a carbamate.

Table 4: General Safety Profile

| Category | Guideline |

|---|---|

| Hazard Statements (Inferred) | May be harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. |

| Personal Protective Equipment (PPE) | Wear chemical safety goggles, nitrile gloves, and a lab coat. Handle in a well-ventilated chemical fume hood. |

| Handling | Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong acids and oxidizing agents. |

| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. |

Conclusion

This compound is a highly valuable and versatile synthetic building block. Its design masterfully balances the stability required for multi-step synthesis with the lability needed for efficient deprotection. For researchers in pharmaceutical and materials science, this compound provides a reliable and straightforward method to incorporate the functionally important 3-(trifluoromethyl)phenyl group into target molecules, making it an indispensable tool in the pursuit of novel chemical entities.

References

-

MOLBASE. tert-butyl N-[3-(trifluoromethyl)phenyl]carbamate price & availability. Available at: [Link]

-

PubChem - National Center for Biotechnology Information. This compound. Available at: [Link]

Sources

An In-depth Technical Guide to tert-Butyl (3-(trifluoromethyl)phenyl)carbamate

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on tert-Butyl (3-(trifluoromethyl)phenyl)carbamate. It delves into the core physicochemical properties, synthesis, and applications of this versatile chemical intermediate, with a focus on its relevance in modern medicinal chemistry.

Introduction: The Strategic Importance of Fluorinated Carbamates

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity.[1][2] The trifluoromethyl (-CF3) group, in particular, is a bioisostere for several functional groups and can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule.[1] When combined with a carbamate moiety, which itself is a prevalent structural motif in a wide array of therapeutic agents, the resulting molecule becomes a highly valuable building block for drug discovery.[3]

This compound, a Boc-protected aniline derivative, is a prime example of such a strategic building block. Its utility lies in the orthogonal reactivity of the carbamate group, which can be readily deprotected under acidic conditions, and the trifluoromethyl-substituted phenyl ring, which serves as a key pharmacophore in various drug candidates.[4] This guide will provide a detailed examination of its molecular characteristics and practical applications.

Physicochemical Properties and Molecular Structure

A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis and drug design. This compound is a white to off-white solid at room temperature. A summary of its key properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄F₃NO₂ | [5][6] |

| Molecular Weight | 261.24 g/mol | [5][7] |

| CAS Number | 109134-07-8 | [5] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. |

The molecular weight of 261.24 g/mol is a critical parameter for stoichiometric calculations in synthetic protocols.[5][7]

Molecular Structure Visualization

The chemical structure of this compound is depicted below, illustrating the spatial arrangement of the tert-butoxycarbonyl protecting group, the aromatic ring, and the trifluoromethyl substituent.

Caption: Chemical structure of this compound.

Synthesis Protocol and Mechanistic Insights

The most common and efficient method for the synthesis of this compound is the N-protection of 3-(trifluoromethyl)aniline with di-tert-butyl dicarbonate (Boc₂O). This reaction is widely adopted due to its high yield, mild reaction conditions, and the straightforward purification of the product.

Experimental Protocol

Materials:

-

3-(Trifluoromethyl)aniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or another suitable base

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of 3-(trifluoromethyl)aniline (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.1 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure this compound.

Rationale and Causality

The choice of reagents and conditions is critical for the success of this synthesis. The use of a non-nucleophilic base like triethylamine is to neutralize the acidic byproduct, tert-butoxycarboxylic acid, without competing with the aniline for the Boc anhydride. Dichloromethane is a common solvent due to its inertness and ability to dissolve both reactants. The aqueous workup is essential to remove the base, unreacted starting materials, and byproducts.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a versatile intermediate in the synthesis of complex, biologically active molecules. The Boc-protected amine allows for the selective functionalization of other parts of a molecule, with the amine being unmasked at a later, strategic stage of the synthesis.

Role as a Key Building Block

The 3-(trifluoromethyl)aniline moiety is a common feature in a variety of pharmacologically active compounds, including kinase inhibitors, channel modulators, and receptor antagonists. The trifluoromethyl group often enhances the binding of the molecule to its biological target and improves its pharmacokinetic profile.

For instance, this building block can be utilized in the synthesis of inhibitors for various signaling pathways implicated in cancer and other diseases. The general workflow involves coupling the deprotected aniline with a suitable electrophile to form a key amide, urea, or sulfonamide bond, which is often crucial for biological activity.

Illustrative Synthetic Application Workflow

The following diagram outlines a generalized workflow for the utilization of this compound in a multi-step drug discovery synthesis.

Caption: Generalized workflow for the use of the title compound in synthesis.

Conclusion

This compound is a strategically important and highly versatile building block in the field of drug discovery and development. Its well-defined physicochemical properties, straightforward synthesis, and the orthogonal reactivity of its functional groups make it an invaluable tool for medicinal chemists. A thorough understanding of its characteristics and synthetic applications, as detailed in this guide, is essential for its effective utilization in the creation of novel therapeutic agents.

References

- Vertex AI Search. (n.d.). Buy tert-Butyl (3-bromo-4-(trifluoromethyl)phenyl)carbamate - Smolecule.

- BLDpharm. (n.d.). 26684-29-7|tert-Butyl (3,5-bis(trifluoromethyl)phenyl)carbamate.

- MOLBASE. (n.d.). tert-butyl N-[3-(trifluoromethyl)phenyl]carbamate price & availability.

- PubChem. (n.d.). tert-Butyl (3-fluoro-2-methylphenyl)carbamate.

- ChemicalBook. (n.d.). tert-butyl (3-(trifluoromethoxy)phenethyl)carbamate.

- ChemBK. (2024, April 9). tert-butyl carbamate.

- PubChem. (n.d.). This compound.

- ChemicalBook. (2025, May 16). tert-Butyl carbamate.

- Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION.

- ECHEMI. (n.d.). 26684-29-7, tert-butyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate Formula.

- PubChem. (n.d.). 1,1-Dimethylethyl N-[4-(trifluoromethyl)phenyl]carbamate.

- Pharmaffiliates. (n.d.). tert-Butyl (1-((6-cyano-5-(trifluoromethyl)pyridin-3-yl)carbamoyl)cyclobutyl)carbamate.

- Pittelkow, M. (2002).

- National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate.

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.

- de la Torre, M. G., & Gotor-Fernández, V. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 2(1), 001-016.

- Popova, Y., & Prodanov, M. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current Pharmaceutical Design, 27(18), 2136-2151.

- Benchchem. (n.d.). The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond.

- Moskalik, M., & Astakhova, V. V. (2020). Synthesis of tert-butyl((trifluoromethyl)sulfonyl)carbamate (BTFSA) and synthesis route for the incorporation of TFSA groups at the polyether block.

- Dana Bioscience. (n.d.). tert-Butyl N-({[3-(trifluoromethoxy)phenyl]carbamoyl}methyl)carbamate 1g.

Sources

- 1. mdpi.com [mdpi.com]

- 2. jelsciences.com [jelsciences.com]

- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tert-butyl N-[3-(trifluoromethyl)phenyl]carbamate price & availability - MOLBASE [molbase.com]

- 6. This compound | C12H14F3NO2 | CID 10879851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,1-Dimethylethyl N-[4-(trifluoromethyl)phenyl]carbamate | C12H14F3NO2 | CID 11230745 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Boc-protected 3-(Trifluoromethyl)aniline

Introduction: The Strategic Importance of Boc-3-(Trtrifluoromethyl)aniline in Drug Discovery

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed tactic to enhance a compound's metabolic stability, membrane permeability, and binding affinity. The trifluoromethyl group (-CF3), in particular, is a key pharmacophore due to its strong electron-withdrawing nature and high lipophilicity. When positioned on an aniline ring, it provides a versatile building block for the synthesis of a diverse array of bioactive molecules.

However, the inherent nucleophilicity of the primary amino group in 3-(trifluoromethyl)aniline can interfere with subsequent chemical transformations. To circumvent this, a protection strategy is essential. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose. Its steric bulk effectively shields the amine, and its acid-labile nature allows for straightforward deprotection under mild conditions that are orthogonal to many other protecting groups and reaction conditions. This guide provides a comprehensive technical overview of the synthesis of Boc-protected 3-(trifluoromethyl)aniline, also known as tert-butyl (3-(trifluoromethyl)phenyl)carbamate, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Synthesis: Principles and Mechanistic Insights

The synthesis of Boc-protected 3-(trifluoromethyl)aniline is achieved through the nucleophilic attack of the amino group of 3-(trifluoromethyl)aniline on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc anhydride, Boc₂O).

The Challenge of Electron-Deficient Anilines

A key consideration in the Boc protection of 3-(trifluoromethyl)aniline is the reduced nucleophilicity of the amino group. The potent electron-withdrawing effect of the trifluoromethyl group at the meta position significantly decreases the electron density on the nitrogen atom, rendering it a weaker nucleophile compared to aniline or anilines with electron-donating substituents.[1][2] This inherent property necessitates carefully optimized reaction conditions to achieve high conversion and yield.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 3-(trifluoromethyl)aniline attacks one of the carbonyl carbons of Boc anhydride. This is followed by the departure of a tert-butoxycarbonyl group, which then acts as a base to deprotonate the newly formed ammonium ion. The unstable tert-butoxycarbonic acid intermediate subsequently decomposes into carbon dioxide and tert-butanol.

Caption: Reaction mechanism for the Boc protection of 3-(trifluoromethyl)aniline.

Experimental Protocols: A Step-by-Step Guide

The following protocol is a robust and validated method for the synthesis of Boc-protected 3-(trifluoromethyl)aniline, adapted from similar procedures for electron-deficient anilines.[3]

Materials and Reagents

-

3-(Trifluoromethyl)aniline (≥99%)

-

Di-tert-butyl dicarbonate (Boc₂O) (≥98%)

-

Triethylamine (TEA) (≥99.5%)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc), HPLC grade

-

Hexanes, HPLC grade

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Detailed Experimental Procedure

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-(trifluoromethyl)aniline (1.0 eq).

-

Dissolution: Dissolve the aniline in anhydrous dichloromethane (DCM) (approximately 5-10 mL per gram of aniline).

-

Addition of Base: Add triethylamine (TEA) (1.2 eq) to the solution and stir for 5 minutes at room temperature. The base is crucial to neutralize the acidic byproducts and drive the reaction to completion, especially given the reduced nucleophilicity of the starting aniline.

-

Addition of Boc Anhydride: In a separate container, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in a minimal amount of anhydrous DCM. Add the Boc₂O solution dropwise to the stirring aniline solution over 15-20 minutes. An ice bath can be used to control any exotherm, although the reaction is typically not highly exothermic.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 20% ethyl acetate in hexanes). The disappearance of the starting aniline spot and the appearance of a new, less polar product spot indicates the reaction is proceeding. The reaction is typically complete within 2-4 hours.

-

Workup:

-

Once the reaction is complete, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 20% EtOAc) to afford the pure Boc-protected 3-(trifluoromethyl)aniline as a white to off-white solid.

-

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of Boc-protected 3-(trifluoromethyl)aniline.

Data Presentation: Quantitative Analysis

The following tables summarize key data related to the synthesis and characterization of Boc-protected 3-(trifluoromethyl)aniline and related compounds.

Table 1: Comparison of Boc Protection on Substituted Anilines

| Entry | Aniline Derivative | Reaction Conditions | Yield (%) | Reference |

| 1 | Aniline | Boc₂O, TEA, DCM, rt, 2h | >95 | [2] |

| 2 | 4-Methoxyaniline | Boc₂O, TEA, DCM, rt, 2h | 98 | [4] |

| 3 | 3-Chloroaniline | Boc₂O, TEA, H₂O, rt, 4h | >90 | [3] |

| 4 | 3-Nitroaniline | Boc₂O, TEA, DCM, rt, 12h | 87 | [4] |

| 5 | 3-(Trifluoromethyl)aniline | Boc₂O, TEA, DCM, rt, 4h | ~90 (expected) | This Guide |

This table highlights the impact of substituents on the aniline ring on the efficiency of the Boc protection reaction. Electron-donating groups (e.g., methoxy) facilitate the reaction, while strong electron-withdrawing groups (e.g., nitro) require longer reaction times. The trifluoromethyl group is also strongly electron-withdrawing, and thus, a slightly longer reaction time compared to unsubstituted aniline is to be expected for optimal yield.

Table 2: Characterization Data for this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₄F₃NO₂ |

| Molecular Weight | 261.24 g/mol |

| Appearance | White to off-white solid |

| Melting Point | ~70-74 °C (estimated based on analogues) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.6-7.2 (m, 4H, Ar-H), 6.6 (br s, 1H, NH), 1.5 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 152.5, 139.5, 131.5 (q, J = 32 Hz, C-CF₃), 129.5, 123.0 (q, J = 272 Hz, CF₃), 121.0, 117.5, 114.0, 81.0, 28.3 |

| IR (KBr, cm⁻¹) | ~3410 (N-H), ~2980 (C-H), ~1700 (C=O), ~1320 & ~1160 (C-F) |

| Mass Spec (ESI-MS) | m/z 262.1 [M+H]⁺, 284.1 [M+Na]⁺ |

Note: The spectral data provided are predicted based on the analysis of structurally similar compounds and general principles of spectroscopy. Actual values may vary slightly.

Conclusion: A Robust and Reliable Synthetic Strategy

The Boc protection of 3-(trifluoromethyl)aniline is a critical transformation for the synthesis of complex molecules in drug discovery and development. While the electron-withdrawing nature of the trifluoromethyl group presents a moderate challenge by reducing the nucleophilicity of the aniline, the use of a suitable base and optimized reaction conditions allows for a high-yielding and reliable synthesis. The protocol outlined in this guide, supported by mechanistic insights and comparative data, provides a solid foundation for researchers to successfully prepare this important building block. The self-validating nature of the described protocol, with clear monitoring and purification steps, ensures the consistent production of high-purity Boc-protected 3-(trifluoromethyl)aniline, ready for subsequent synthetic applications.

References

-

Jadhav, S. D., et al. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Biological and Pharmaceutical Sciences, 28(3), 046-052. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7375, 3-(Trifluoromethyl)aniline. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Pasala, V. K. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 8(17), 272-276. [Link]

-

National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 137930, t-Butyl carbanilate. Retrieved from [Link]

- Supporting Information for "A Highly Efficient and Recyclable Catalytic System for N-tert-Butoxycarbonylation of Amines". (n.d.).

Sources

The Strategic Role of tert-Butyl (3-(trifluoromethyl)phenyl)carbamate in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

In the landscape of contemporary drug discovery, the strategic deployment of versatile chemical scaffolds is paramount to the successful development of novel therapeutics. Among these, tert-butyl (3-(trifluoromethyl)phenyl)carbamate has emerged as a cornerstone building block, particularly in the design of potent enzyme inhibitors. This in-depth technical guide provides a comprehensive analysis of the synthesis, chemical properties, and pivotal role of this carbamate in medicinal chemistry. We will delve into its application in the development of soluble epoxide hydrolase (sEH) inhibitors, detailing experimental protocols, presenting key structure-activity relationship (SAR) data, and visualizing the intricate signaling pathways modulated by these compounds. This guide is intended to be a valuable resource for researchers and professionals engaged in the multifaceted process of drug design and development.

Introduction: The Significance of the (3-(Trifluoromethyl)phenyl)carbamate Moiety

The unique physicochemical properties of the this compound scaffold make it a highly attractive starting point for the synthesis of bioactive molecules. This structure masterfully combines the steric bulk and metabolic stability of the tert-butyl group with the potent electronic effects of the trifluoromethyl (CF3) group. The CF3 group is a well-established bioisostere for a methyl group but possesses significantly different electronic properties, including high electronegativity and lipophilicity, which can profoundly influence a drug candidate's binding affinity, metabolic stability, and pharmacokinetic profile.[1][2] The carbamate linkage itself provides a stable, yet synthetically versatile, handle for further molecular elaboration.[3]

The Boc (tert-butoxycarbonyl) protecting group is crucial in multi-step syntheses, as it is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, allowing for orthogonal protection strategies.[4][5] This guide will primarily focus on the application of this key intermediate in the discovery of soluble epoxide hydrolase (sEH) inhibitors, a promising class of therapeutic agents for a range of inflammatory and pain-related disorders.[6][7]

Synthesis of the Core Scaffold: this compound

The synthesis of this compound is typically achieved through a standard Boc protection of 3-(trifluoromethyl)aniline. This reaction is straightforward and efficient, making the starting material readily accessible for further synthetic manipulations.

Experimental Protocol: Synthesis of this compound[8]

Materials:

-

3-(Trifluoromethyl)aniline

-

Di-tert-butyl dicarbonate (Boc)2O

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

-

Base (e.g., Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP))

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)

Procedure:

-

In a round-bottom flask, dissolve 3-(trifluoromethyl)aniline (1.0 eq) in the chosen anhydrous solvent.

-

Add the base (1.1-1.5 eq) to the solution and stir at room temperature.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same anhydrous solvent to the reaction mixture.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

Characterization: The final product should be characterized by standard analytical techniques, such as 1H NMR, 13C NMR, and mass spectrometry, to confirm its identity and purity.

Application in the Development of Soluble Epoxide Hydrolase (sEH) Inhibitors

A primary and highly successful application of this compound is in the synthesis of potent inhibitors of soluble epoxide hydrolase (sEH).[6][8] sEH is a key enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with potent anti-inflammatory and analgesic properties.[4][9] By inhibiting sEH, the levels of beneficial EETs are increased, leading to therapeutic effects in a variety of disease models.[7]

Mechanism of Action and Signaling Pathways

sEH inhibitors act by blocking the catalytic activity of the enzyme, thereby preventing the hydrolysis of EETs to their less active diol counterparts (dihydroxyeicosatrienoic acids or DHETs).[9] The increased levels of EETs then modulate several downstream signaling pathways, including:

-

NF-κB Signaling: EETs can inhibit the activation of the pro-inflammatory transcription factor NF-κB, leading to a reduction in the expression of inflammatory cytokines.[1]

-

MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathway, which is involved in cellular stress responses and inflammation, can be modulated by EET levels.[1][2]

-

PI3K/Akt Signaling: This pathway, crucial for cell survival and proliferation, can be activated by EETs, contributing to their protective effects.[1]

The intricate interplay of these pathways underscores the therapeutic potential of sEH inhibition.

Caption: Signaling pathway of soluble epoxide hydrolase (sEH) and its inhibition.

Synthesis of sEH Inhibitors: A General Workflow

The synthesis of sEH inhibitors from this compound typically involves a multi-step process. The following is a generalized workflow:

Caption: General synthetic workflow for sEH inhibitors.

Structure-Activity Relationship (SAR) and Data Presentation

The (3-(trifluoromethyl)phenyl)carbamate moiety is a key pharmacophore in many potent sEH inhibitors. SAR studies have shown that modifications to other parts of the molecule can significantly impact potency. The following table summarizes the inhibitory activity (IC50) of several sEH inhibitors that incorporate this core structure.

| Compound ID | R1 Group | R2 Group | Human sEH IC50 (nM) | Reference |

| 1 | 4-Trifluoromethylphenyl | 1-Acetyl-piperidin-4-yl | 7.0 | [7] |

| 2 | 4-Trifluoromethylphenyl | Adamantan-1-yl | <10 | [6] |

| 3 | 4-Trifluoromethoxyphenyl | 1-Propionylpiperidin-4-yl | <10 | [8] |

| 4 | 3-Trifluoromethylphenyl | Biphenyl | >50 | [6] |

| 5 | 4-Trifluoromethylphenyl | Cyclohexyl | 1.1 | [7] |

This table is a representative sample and not an exhaustive list.

Beyond sEH Inhibition: Exploring Alternative Therapeutic Targets

While the development of sEH inhibitors represents the most prominent application of this compound, the versatility of this scaffold suggests its potential utility in targeting other biological systems. For instance, derivatives of trifluoromethylphenyl have been investigated as ligands for the N-methyl-D-aspartate (NMDA) receptor, a key player in neurotransmission and a target for neurological disorders.[10] The unique electronic and steric properties of the trifluoromethylphenyl moiety could be leveraged to design novel modulators of other enzymes and receptors.

Conclusion and Future Perspectives

This compound has proven to be a highly valuable and versatile building block in medicinal chemistry. Its strategic application has led to the discovery of potent sEH inhibitors with significant therapeutic potential. The straightforward synthesis of the core scaffold, combined with the favorable physicochemical properties imparted by the trifluoromethyl and tert-butyl groups, ensures its continued relevance in drug discovery. Future research will likely focus on further exploring the SAR of sEH inhibitors derived from this scaffold to optimize their pharmacokinetic and pharmacodynamic profiles. Moreover, the application of this versatile intermediate in the design of ligands for other therapeutic targets represents an exciting avenue for future drug development efforts.

References

-

Soluble Epoxide Hydrolase Pharmacological Inhibition Decreases Alveolar Bone Loss by Modulating Host Inflammatory Response, RANK-Related Signaling, Endoplasmic Reticulum Stress, and Apoptosis. J Pharmacol Exp Ther. 2017 Jun;361(3):408-416. [Link]

-

NO 2 FAs inhibit hsEH CTD and form covalent adducts. (a) IC50 measurements of the NO 2 FAs... ResearchGate. [Link]

-

Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. J Med Chem. 2012 May 10; 55(9): 4067–4091. [Link]

-

Soluble epoxide hydrolase maintains steady-state lipid turnover linked with autocrine signaling in peritoneal macrophages. J Biol Chem. 2023 Sep;299(9):105128. [Link]

-

Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. J Med Chem. 2020 Feb 27; 63(4): 1347–1371. [Link]

-

Epoxyeicosatrienoic acid. Wikipedia. [Link]

-

Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Croat Chem Acta. 2021;94(2). [Link]

-

Discovery of Soluble Epoxide Hydrolase Inhibitors Using High-Throughput Screening. Agilent. [Link]

-

The Role of Protecting Groups in Synthesizing Complex Molecules: A Look at Boc Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. J Med Chem. 2017 Jan 26; 60(2): 745–758. [Link]

-

Design and Synthesis of Novel sEH Inhibitors for the Treatment of Inflammatory Bowel Disease. J Med Chem. 2022 Dec 22; 65(24): 16327–16348. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes. 2022; 10(10):2054. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. [Link]

-

3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N′-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-D-aspartate (NMDA) Receptor: Synthesis and Structure–Affinity Relationships. J Med Chem. 2013 Nov 27; 56(22): 9109–9131. [Link]

-

N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues: Novel Acetyl- and Butyrylcholinesterase Inhibitors. Med Chem. 2021;21(9):1135-1147. [Link]

-

Synthesis and SAR of conformationally restricted inhibitors of soluble epoxide hydrolase. Bioorg Med Chem Lett. 2004 Dec 20; 14(24): 6047–6050. [Link]

-

Synthesis and biological evaluation of soluble epoxide hydrolase (sEH) inhibitors: t-AUCB and its derivatives. ResearchGate. [Link]

-

3-(Trifluoromethyl)aniline. Wikipedia. [Link]

-

Discovery of Trifluoromethyl Glycol Carbamates as Potent and Selective Covalent Monoacylglycerol Lipase (MAGL) Inhibitors for Treatment of Neuroinflammation. ResearchGate. [Link]

-

Synthesis of tert-butyl((trifluoromethyl)sulfonyl)carbamate (BTFSA) and synthesis route for the incorporation of TFSA groups at the polyether block. ResearchGate. [Link]

-

Experimental protocols and soluble epoxide hydrolase enzyme (sEH)... ResearchGate. [Link]

-

tert-butyl N-[3-(trifluoromethyl)phenyl]carbamate price & availability. MOLBASE. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Soluble Epoxide Hydrolase Pharmacological Inhibition Decreases Alveolar Bone Loss by Modulating Host Inflammatory Response, RANK-Related Signaling, Endoplasmic Reticulum Stress, and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and SAR of conformationally restricted inhibitors of soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N′-3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N′-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-D-aspartate (NMDA) Receptor: Synthesis and Structure–Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Synthesis of tert-Butyl (3-(trifluoromethyl)phenyl)carbamate

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical examination of the synthesis of tert-Butyl (3-(trifluoromethyl)phenyl)carbamate, a key building block in pharmaceutical and agrochemical research. We will move beyond a simple recitation of steps to explore the underlying chemical principles, justify experimental choices, and provide a framework for robust and reproducible synthesis.

Foundational Principles: The Role of the Boc Protecting Group

At the heart of this synthesis is the installation of a tert-butoxycarbonyl (Boc) protecting group onto the nitrogen atom of 3-(trifluoromethyl)aniline. The Boc group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry.[1] Its widespread use stems from its ability to render the otherwise reactive and basic amine nucleophile inert to a wide range of reaction conditions, especially those involving strong bases and nucleophiles.[2] The Boc group's steric bulk and electronic properties effectively "mask" the amine's reactivity.

Crucially, the Boc group can be readily removed under moderately acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid in an appropriate solvent.[2] This orthogonality—stability to one set of conditions and lability to another—is what allows for the selective manipulation of other functional groups within a complex molecule.[2][3] The mechanism of deprotection involves the formation of a stable tert-butyl cation, which is typically scavenged to prevent unwanted side reactions.[2][3]

Primary Synthetic Route: Direct N-Boc Protection

The most direct and widely employed method for synthesizing this compound involves the reaction of 3-(trifluoromethyl)aniline with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[1][2]

Starting Materials and Reagents

A successful synthesis is predicated on the quality and appropriate handling of the starting materials.

| Compound | Structure | Role | Key Considerations |

| 3-(Trifluoromethyl)aniline |  | Starting Material (Nucleophile) | Colorless to pale yellow liquid.[4] Highly toxic by inhalation and harmful if swallowed or in contact with skin.[5][6] Causes serious eye damage.[5] A combustible liquid that should be handled in a well-ventilated area or chemical fume hood, away from ignition sources.[7] Store in a cool, dry, well-ventilated place, away from oxidizing agents.[6] |

| Di-tert-butyl dicarbonate ((Boc)₂O) |  | Boc Group Source (Electrophile) | Flammable solid or liquid (melting point 22-24 °C).[2] Fatal if inhaled.[8] Causes skin irritation and serious eye damage.[8] May cause an allergic skin reaction and respiratory irritation. Due to slow decomposition to CO₂, bottles can build up internal pressure; it is often sold in plastic containers.[2] Store refrigerated in a dry, well-ventilated area.[8][9] |

| Base (e.g., NaHCO₃, DMAP, Et₃N) | Varies | Acid Scavenger/ Catalyst | Neutralizes the tert-butoxycarboxylic acid byproduct. 4-Dimethylaminopyridine (DMAP) can be used as a more potent catalyst for less reactive amines.[2] |

| Solvent (e.g., THF, CH₂Cl₂, ACN) | Varies | Reaction Medium | Should be anhydrous and inert to the reaction conditions. The choice of solvent can influence reaction rate and ease of workup. |

Reaction Mechanism and Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 3-(trifluoromethyl)aniline attacks one of the electrophilic carbonyl carbons of Boc anhydride.

Caption: Mechanism of N-Boc protection.

The resulting tetrahedral intermediate is unstable. It collapses, eliminating a molecule of tert-butyl carbonate, which subsequently decomposes into tert-butanol and carbon dioxide. A base is required to neutralize the acidic proton on the newly formed carbamate, driving the reaction to completion. The use of a catalyst like 4-dimethylaminopyridine (DMAP) can accelerate the reaction, particularly for electron-deficient anilines like 3-(trifluoromethyl)aniline, by forming a more reactive acylpyridinium intermediate.[2]

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

-

Preparation: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-(trifluoromethyl)aniline (1.0 eq).

-

Dissolution: Dissolve the aniline in a suitable anhydrous solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), to a concentration of approximately 0.5 M.

-

Reagent Addition: Add di-tert-butyl dicarbonate (1.1 eq). If a solid base like sodium bicarbonate is used, it can be added at this stage. If a liquid base like triethylamine or a catalyst like DMAP is used, it is typically added now. For DMAP, a catalytic amount (e.g., 0.05-0.1 eq) is sufficient.[2]

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), typically observing the consumption of the starting aniline. Reactions are often complete within a few hours.

-

Workup:

-

Once the reaction is complete, quench the mixture with water or a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic layers sequentially with a mild acid (e.g., 1M HCl) to remove any unreacted amine and DMAP, followed by a saturated sodium bicarbonate solution to remove acidic byproducts, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo.

-

-

Purification: The crude product is often a solid or oil. It can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or by flash column chromatography on silica gel to yield the pure this compound.[10]

Alternative Synthetic Strategies

While direct Boc protection is the most common route, other methods exist for the synthesis of aryl carbamates, which could be adapted for this specific target. These are particularly useful if the primary starting material is unavailable or if alternative reaction conditions are desired.

From Isocyanate Intermediate

An alternative pathway involves the generation of 3-(trifluoromethyl)phenyl isocyanate, which is then trapped with tert-butanol.

Caption: Isocyanate route to carbamate synthesis.

This method avoids the use of Boc anhydride but requires the handling of highly toxic phosgene or its safer alternatives (e.g., triphosgene) to generate the isocyanate.[11] The isocyanate is a potent electrophile that readily reacts with alcohols.

Curtius Rearrangement

The Curtius rearrangement provides a pathway from a carboxylic acid.[11][12] Starting with 3-(trifluoromethyl)benzoic acid, it can be converted to an acyl azide. Upon heating, the acyl azide rearranges to the isocyanate with loss of dinitrogen gas, which can then be trapped in situ with tert-butanol.

This multi-step process is elegant but involves the use of potentially explosive azide reagents, requiring stringent safety precautions.[12]

Safety and Handling: A Self-Validating System

Scientific integrity demands a protocol that is inherently safe. The reagents used in this synthesis possess significant hazards that must be rigorously managed.

-

3-(Trifluoromethyl)aniline: This compound is toxic and an irritant.[5][6] All handling must be performed in a certified chemical fume hood.[7] Personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, is mandatory.[5][6] An emergency eyewash and safety shower must be readily accessible.[5]

-

Di-tert-butyl dicarbonate ((Boc)₂O): The primary hazard is its high inhalation toxicity.[2][8] It is also a flammable liquid/solid.[13] Work must be conducted in a fume hood, and care should be taken to avoid creating dust or aerosols.[8][9] Due to its thermal instability, it should be stored under refrigeration and its container vented carefully before opening.[2][9]

-

General Precautions: Always wash hands thoroughly after handling chemicals.[9] Ensure all containers are properly labeled. Dispose of chemical waste according to institutional and local regulations.[5]

Conclusion

The synthesis of this compound is a fundamental procedure for chemists in drug discovery and development. The direct N-Boc protection of 3-(trifluoromethyl)aniline with Boc anhydride represents the most efficient, reliable, and scalable method. A thorough understanding of the reaction mechanism, careful consideration of reagent properties, and an unwavering commitment to safety are paramount for the successful and reproducible execution of this synthesis. By grounding our protocols in these principles, we ensure not only the desired chemical outcome but also the integrity and safety of the scientific process.

References

- Vertex AI Search, based on a safety data sheet for 3-(Trifluoromethyl)aniline.

- AAPPTec, LLC. (n.d.).

-

Di-tert-butyl dicarbonate. (n.d.). In Wikipedia. Retrieved from [Link]

- Sigma-Aldrich. (2023, December 5).

- S D Fine-Chem Limited. (n.d.).

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Aminobenzotrifluoride, 99+.

- Fisher Scientific. (2014, June 26).

-

Lebel, H., & Leogane, O. (2005). A convenient method for the synthesis of carbamates. Organic Letters, 7(19), 4107-4110. Retrieved from [Link]

-

Various Authors. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. Retrieved from [Link]

- Alfa Aesar. (2008, October 11).

- Sigma-Aldrich. (2025, November 6).

-

Various Authors. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]

- GSC Online Press. (2024, August 30). Synthesis of 3-(substitutedthiocarbamide)

- ResearchGate. (2025, August 6).

- Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses.

- National Institutes of Health. (2024, July 1). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. PMC.

- GSC Biological and Pharmaceutical Sciences. (n.d.). Synthesis of 3-(substitutedthiocarbamide)

- ChemicalBook. (n.d.).

- Pittelkow, M. (n.d.).

- ResearchGate. (n.d.). Synthesis of tert-butyl((trifluoromethyl)sulfonyl)

- Google Patents. (n.d.).

- Supporting Inform

- Benchchem. (n.d.).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- ResearchGate. (n.d.). Comparison of various catalysts in the N-Boc protection of aniline with (Boc)

- National Institute of Standards and Technology. (n.d.).

- PubChem. (n.d.). Tert-butyl n-[3-(trifluoromethoxy)

- SpectraBase. (n.d.). tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts.

- Parchem. (n.d.). tert-butyl N-[[amino-[3-(trifluoromethyl)

- Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester.

-

3-(Trifluoromethyl)aniline. (n.d.). In Wikipedia. Retrieved from [Link]

- Benchchem. (n.d.). Technical Support Center: Purification of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol.

- ChemicalBook. (n.d.). N-TERT-BUTYL-ALPHA-PHENYLNITRONE(3376-24-7) 1H NMR spectrum.

- BLDpharm. (n.d.). 141940-36-5|tert-Butyl (2-(trifluoromethyl)phenyl)

- ChemicalBook. (n.d.). 3-(Fluoromethyl)aniline, N-BOC protected.

- PubChem. (n.d.). 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. 3-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]

- 5. fishersci.com [fishersci.com]

- 6. abdurrahmanince.net [abdurrahmanince.net]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. fishersci.com [fishersci.com]

- 9. peptide.com [peptide.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]

- 13. Di-tert-butyl dicarbonate(24424-99-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

An In-depth Technical Guide to the Chemical Stability of Boc-Protected Trifluoromethylphenylamines

Introduction: The Critical Role of Fluorinated Anilines in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development, the strategic incorporation of fluorine and fluorinated moieties, such as the trifluoromethyl (CF₃) group, into molecular scaffolds is a paramount strategy.[1] This approach can profoundly alter a molecule's physicochemical and biological properties. Among these crucial fluorinated building blocks, trifluoromethylated anilines are of significant importance.[1][2] The trifluoromethyl group, with its high electronegativity and lipophilicity, can substantially influence a drug candidate's binding affinity, membrane permeability, and metabolic stability.[1][3] The robust nature of C-F bonds renders the CF₃ group resistant to metabolic degradation, which can extend a drug's half-life.[1]

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under a broad range of non-acidic conditions and its straightforward removal.[4][5][6][7] This guide provides a comprehensive technical overview of the chemical stability of Boc-protected trifluoromethylphenylamines, focusing on their degradation pathways and the experimental methodologies for their assessment. This information is vital for researchers, scientists, and drug development professionals to ensure the integrity and efficacy of these important pharmaceutical intermediates.

Part 1: Understanding the Degradation Pathways

The stability of a Boc-protected trifluoromethylphenylamine is primarily dictated by the lability of the Boc group. However, the trifluoromethyl substituent and the aromatic ring can also participate in or influence degradation reactions under specific conditions.

Acid-Catalyzed Deprotection: The Primary Degradation Route

The most common pathway for the degradation of Boc-protected amines is acid-catalyzed hydrolysis.[4][5][7][8] This reaction proceeds through a well-established mechanism:

-

Protonation: The process initiates with the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][5]

-

Fragmentation: This is followed by the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[4][5]

-

Decarboxylation: The carbamic acid readily decomposes, releasing carbon dioxide and the free amine.[4][5]

-

Final State: In the acidic environment, the liberated amine is protonated, typically forming an ammonium salt.[4][5]

The kinetics of this deprotection can exhibit a second-order dependence on the acid concentration, a factor to consider when developing and controlling reaction conditions.[9][10]

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

Thermal Degradation: A Catalyst-Free Pathway

Boc-protected amines can also undergo deprotection simply by heating, without the need for an acid catalyst.[11][12] This thermolytic cleavage likely proceeds through a fragmentation mechanism, forming the free amine, isobutylene, and carbon dioxide.[11] While this method offers a "greener" alternative by avoiding acidic reagents, it typically requires high temperatures (often ≥150 °C) to achieve a practical reaction rate.[11][13] Such elevated temperatures may not be suitable for all substrates, potentially causing side reactions.[11] Studies have shown that for N-Boc aniline derivatives, efficient thermal deprotection may require temperatures as high as 240°C.[7][13] The choice of solvent can also significantly influence the efficiency of thermal deprotection, with polar solvents like methanol and trifluoroethanol often yielding better results.[7][13]

Caption: General Pathway for Thermal Boc Deprotection.

Photostability Considerations

While the Boc group itself is not inherently photoreactive, the trifluoromethylphenylamine core can be susceptible to degradation upon exposure to light. Photostability testing is a critical component of stress testing for new drug substances and products.[14][15][16] The ICH guidelines recommend specific conditions for photostability studies, including exposure to a minimum of 1.2 million lux hours of visible light and 200 watt hours/square meter of near-ultraviolet light.[15][16] Degradation under these conditions could involve reactions of the aromatic ring or the trifluoromethyl group.

Stability in Basic and Nucleophilic Conditions

A key advantage of the Boc protecting group is its general stability under basic and nucleophilic conditions.[17][18] This allows for selective deprotection of other protecting groups, such as Fmoc, in the presence of a Boc-protected amine. However, some reports indicate that under certain strong basic conditions, deprotection can occur, although this is not a common degradation pathway.[19]

Part 2: Experimental Design for Stability Assessment

A robust assessment of chemical stability requires a systematic approach, often employing forced degradation studies. These studies intentionally degrade the compound under more severe conditions than accelerated stability testing to quickly identify potential degradation products and pathways.[20][21]

Forced Degradation (Stress Testing) Protocol

The following is a generalized protocol for the forced degradation of a Boc-protected trifluoromethylphenylamine.

Objective: To identify potential degradation products and pathways under various stress conditions.

Materials:

-

Boc-protected trifluoromethylphenylamine

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3% and 30%

-

Solvents: Acetonitrile, Methanol, Water (HPLC grade)

-

Analytical equipment: HPLC with UV and/or MS detector, NMR spectrometer

Methodology:

-

Sample Preparation: Prepare stock solutions of the test compound in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the sample with 0.1 M HCl and 1 M HCl at room temperature and elevated temperatures (e.g., 60 °C).

-

Basic Hydrolysis: Treat the sample with 0.1 M NaOH and 1 M NaOH at room temperature and elevated temperatures.

-

Oxidative Degradation: Treat the sample with 3% H₂O₂ and 30% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid sample and a solution of the sample to elevated temperatures (e.g., 80 °C, 100 °C) in a calibrated oven.

-

Photodegradation: Expose the solid sample and a solution of the sample to light conditions as specified in ICH Q1B guidelines.[14][15][16] Maintain a dark control sample to differentiate between thermal and photolytic degradation.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Sample Analysis:

-

Neutralize acidic and basic samples before analysis.

-

Analyze all samples by a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Characterize significant degradation products using LC-MS and NMR spectroscopy.

-

Caption: Experimental Workflow for Forced Degradation Studies.

Data Interpretation and Presentation

The results of forced degradation studies are best presented in a tabular format to facilitate comparison across different stress conditions.

Table 1: Illustrative Forced Degradation Data for Boc-4-(trifluoromethyl)phenylamine

| Stress Condition | Time (h) | Assay of Parent Compound (%) | Major Degradant(s) | % Degradation |

| 0.1 M HCl (RT) | 24 | 98.2 | 4-(Trifluoromethyl)aniline | 1.8 |

| 1 M HCl (60 °C) | 8 | 15.7 | 4-(Trifluoromethyl)aniline | 84.3 |

| 0.1 M NaOH (RT) | 24 | 99.5 | No significant degradation | <0.5 |

| 1 M NaOH (60 °C) | 24 | 97.1 | Minor unknown impurities | 2.9 |

| 3% H₂O₂ (RT) | 24 | 99.1 | No significant degradation | <1.0 |

| Heat (80 °C, solid) | 48 | 99.8 | No significant degradation | <0.2 |

| Photostability (ICH) | - | 96.5 | Minor unknown impurities | 3.5 |

Note: The data presented in this table is illustrative and will vary depending on the specific trifluoromethylphenylamine isomer and experimental conditions.

Conclusion: A Framework for Ensuring Stability